

In Vitro Anti-proliferative Activity of Tas-117: A Technical Guide

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Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162

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Abstract

Tas-117, also known as Pifusertib, is a potent and highly selective, orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in tumorigenesis, playing a crucial role in cell proliferation, survival, and metabolism.[1][5] **Tas-117** has demonstrated significant anti-proliferative activity across a range of human cancer cell lines in vitro, including breast, ovarian, gastric, endometrial, lung, and multiple myeloma cancers.[1][3][5][6] This technical guide provides a comprehensive overview of the in vitro anti-proliferative properties of **Tas-117**, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Tas-117 is a non-ATP competitive, allosteric inhibitor of Akt.[3] By binding to an allosteric site, it locks Akt in an inactive conformation, thereby preventing its phosphorylation and subsequent activation.[5] This blockade of Akt signaling leads to the inhibition of downstream effector proteins responsible for cell growth and survival.[3] The primary mechanism of its anti-proliferative effect is the induction of G0/G1 cell cycle arrest and apoptosis.[7] Additionally, **Tas-**

117 has been observed to induce autophagy and endoplasmic reticulum (ER) stress in cancer cells.^[7]

Quantitative Anti-proliferative Activity

Tas-117 exhibits potent inhibitory activity against the three Akt isoforms, with specific IC50 values as detailed in the table below. Its anti-proliferative effects have been documented in a variety of cancer cell lines, particularly those with genetic alterations in the PI3K/Akt pathway, such as PIK3CA mutations, PTEN loss, and HER2 amplification.^[1]

Table 1: In Vitro Potency of **Tas-117** Against Akt Isoforms

Target	IC50 (nM)
Akt1	4.8
Akt2	1.6
Akt3	44

Data sourced from references^{[2][8][9]}.

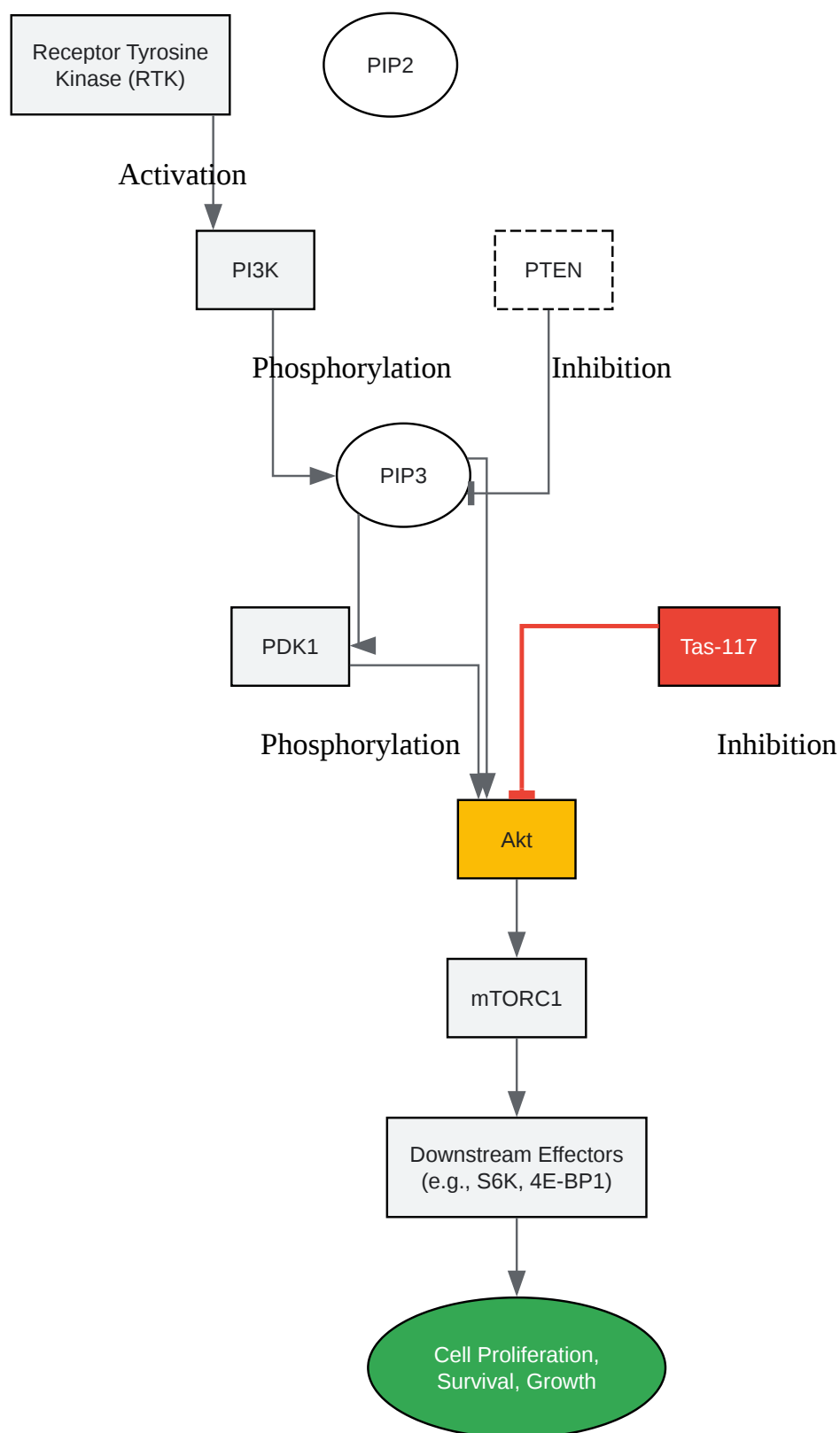
Table 2: Summary of In Vitro Anti-proliferative Activity of **Tas-117** in Cancer Cell Lines

Cancer Type	Cell Line(s)	Observed Effects	Reference(s)
Multiple Myeloma	MM.1S, MM.1R, OPM1, H929	Significant growth inhibition, G0/G1 arrest, apoptosis	[7]
Ovarian Cancer	A2780	Enhanced cytotoxicity of cisplatin, SN38, and fluorouracil	[10]
Gastric Cancer	NCI-N87, 4-1ST	Synergistic growth inhibition with everolimus and lapatinib	[10]
Breast Cancer	KPL-4	Antitumor activity demonstrated in xenograft models	[3][5]
Lung Cancer	-	Mentioned as a sensitive cancer type	[1][3]
Endometrial Cancer	-	Mentioned as a sensitive cancer type	[1][3]

Note: Specific IC50 values for many of the cancer cell lines are not publicly available in the reviewed literature.

Signaling Pathway

Tas-117 exerts its anti-proliferative effects by directly inhibiting Akt within the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of normal cellular processes and is frequently hyperactivated in cancer.



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PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Tas-117**.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anti-proliferative activity of **Tas-117**.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Tas-117** stock solution (in DMSO)
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Tas-117** in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of **Tas-117**. Include vehicle control (DMSO) wells.
- **Incubation:** Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
- **Assay Reagent Preparation:** Equilibrate the CellTiter-Glo® Reagent to room temperature.

- **Lysis and Signal Generation:** Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 μ L of CellTiter-Glo® Reagent to each well.
- **Signal Stabilization:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a luminometer.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and differentiates viable, early apoptotic, late apoptotic, and necrotic cells using propidium iodide (PI).

Materials:

- Cancer cell lines
- **Tas-117**
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and treat with **Tas-117** at various concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.

- **Cell Harvesting:** Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- **Washing:** Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide solution.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

- Cancer cell lines
- **Tas-117**
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

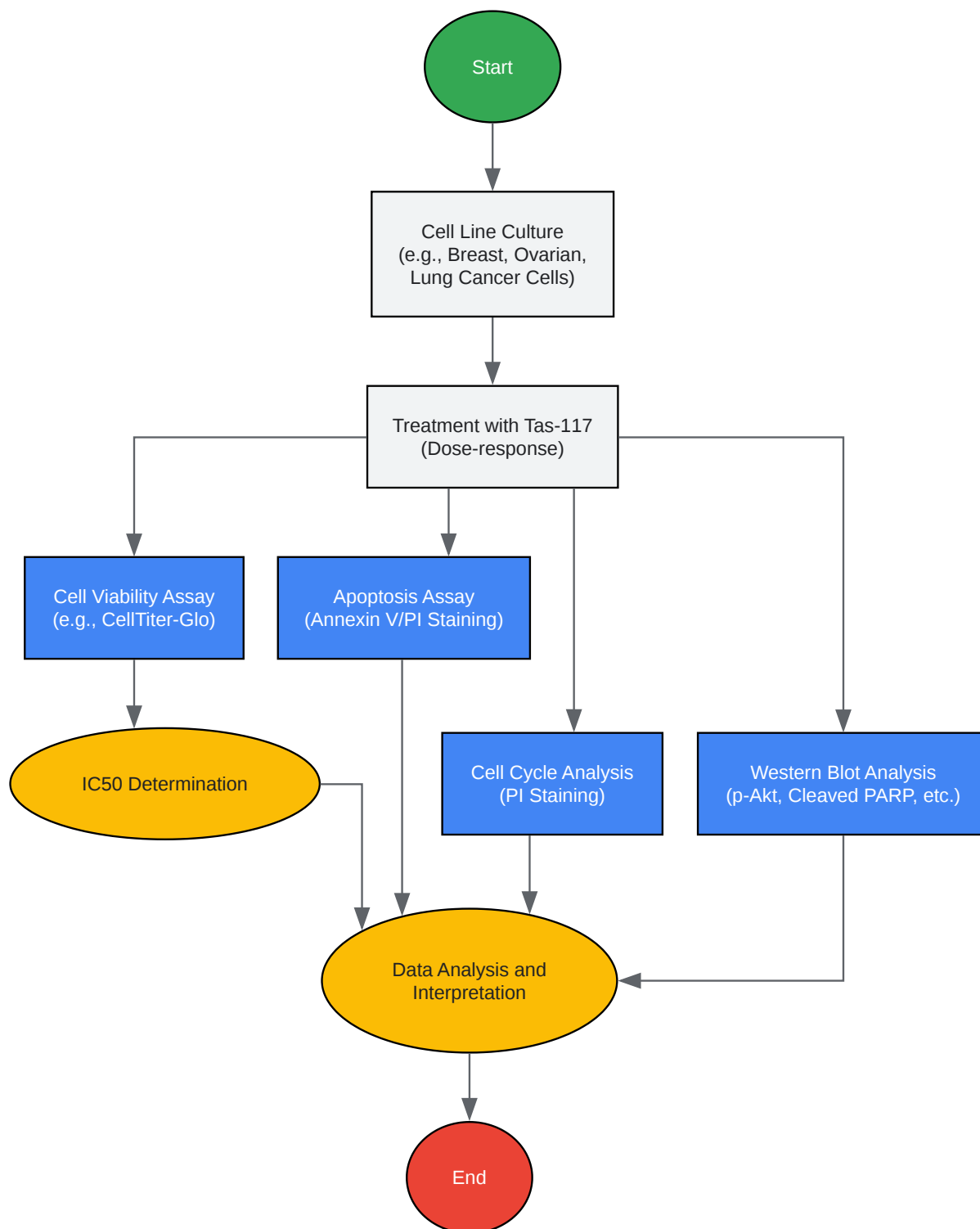
Procedure:

- **Cell Treatment:** Culture cells and treat with **Tas-117** as described for the apoptosis assay.

- Cell Harvesting: Collect cells by trypsinization, and centrifuge to obtain a cell pellet.
- Fixation: Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
- Washing: Centrifuge the fixed cells and wash twice with cold PBS.
- Staining: Resuspend the cell pellet in PI staining solution.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-proliferative activity of a compound like **Tas-117**.



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A generalized workflow for in vitro anti-proliferative studies.

Conclusion

Tas-117 is a potent and selective allosteric Akt inhibitor with significant in vitro anti-proliferative activity against a variety of human cancer cell lines. Its mechanism of action, centered on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, leads to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of **Tas-117** and other Akt inhibitors in a preclinical setting. Further studies to elucidate the specific IC50 values across a broader panel of cancer cell lines will be valuable for identifying patient populations most likely to benefit from this targeted therapy.

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